molecular formula C13H16Cl2N2 B1434082 2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride CAS No. 1440535-62-5

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride

Cat. No. B1434082
M. Wt: 271.18 g/mol
InChI Key: YFUNKLXNEJMLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride (2CPH) is a synthetic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a derivative of acetonitrile, a common organic compound. 2CPH has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, anti-viral, and anti-bacterial properties. In addition, 2CPH has been shown to possess the ability to modulate the activity of various enzymes and receptors in the body, making it a promising target for drug development.

Scientific Research Applications

Environmental Impact of Chlorophenols

  • Aquatic Environment Contamination: Chlorophenols, including 2-chlorophenol and 4-chlorophenol, have been evaluated for their toxic effects on mammalian and aquatic life. Despite their moderate toxicity, long-term exposure can significantly impact fish. These compounds exhibit low persistence in environments with capable microflora for biodegradation, though this can vary based on environmental conditions. Their strong organoleptic effects are also notable (Krijgsheld & Gen, 1986).

Toxicity and Degradation of Herbicides

  • Herbicide Toxicity Trends: A scientometric review on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) highlighted its widespread use and the consequent environmental impact. This review suggests future research on 2,4-D should focus on molecular biology, particularly gene expression, and the degradation of pesticides (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment in Pesticide Production

  • Pesticide Wastewater Reclamation: The pesticide industry produces high-strength wastewater containing toxic pollutants, including various chlorophenols and chlorinated herbicides. Biological processes and activated carbon have shown effectiveness in removing these compounds from wastewater, underscoring the importance of targeted treatment solutions (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name

2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUNKLXNEJMLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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